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Compound of Interest

Compound Name: 8-Bromo-4-methylquinoline

Cat. No.: B185793 Get Quote

Disclaimer: Despite a comprehensive search, no experimental or computational data on the

crystal structure of 8-Bromo-4-methylquinoline was found in the available scientific literature.

This guide therefore presents a detailed analysis of the crystal structure of a closely related

isomer, 8-Bromo-2-methylquinoline, to provide researchers, scientists, and drug development

professionals with a representative understanding of the crystallographic features of this class

of compounds. All data and protocols presented herein pertain to 8-Bromo-2-methylquinoline.

Introduction
Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry,

forming the core structure of many pharmacologically active agents. The introduction of a

bromine atom and a methyl group to the quinoline scaffold can significantly influence the

molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding

interactions with biological targets. Understanding the precise three-dimensional arrangement

of these molecules through single-crystal X-ray diffraction is paramount for structure-based

drug design and development. This guide details the crystallographic analysis of 8-Bromo-2-

methylquinoline, offering insights into its molecular geometry and crystal packing.

Crystal Structure Analysis of 8-Bromo-2-
methylquinoline
The crystal structure of 8-Bromo-2-methylquinoline reveals a planar bicyclic system. The

dihedral angle between the benzene and pyridine rings of the quinoline system is minimal, at
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0.49 (16)°.[1][2] The molecules in the crystal lattice are organized in a face-to-face π-π

stacking arrangement.[1] The distance between the centroids of the benzene and pyridine rings

of adjacent molecules is 3.76 Å, indicating significant intermolecular interactions that stabilize

the crystal packing.[1][3] Notably, there is no evidence of hydrogen bonding in the crystal

structure.[1][3]

The following tables summarize the key quantitative data obtained from the single-crystal X-ray

diffraction analysis of 8-Bromo-2-methylquinoline.

Table 1: Crystal Data and Structure Refinement Details[1]
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Parameter Value

Empirical Formula C₁₀H₈BrN

Formula Weight 222.08 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a 5.0440 (17) Å

b 13.467 (4) Å

c 13.391 (4) Å

α 90°

β 97.678 (4)°

γ 90°

Volume 901.4 (5) Å³

Z 4

Density (calculated) 1.636 Mg/m³

Absorption Coefficient (μ) 4.50 mm⁻¹

Temperature 291 K

Radiation Mo Kα (λ = 0.71073 Å)

Final R indices [I > 2σ(I)] R1 = 0.071, wR2 = 0.195

R indices (all data) R1 = 0.156, wR2 = 0.221

Goodness-of-fit on F² 1.01

Table 2: Data Collection and Refinement Statistics[1]
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Parameter Value

Diffractometer Bruker SMART APEX CCD

Reflections collected 4668

Independent reflections 1765

Reflections with I > 2σ(I) 1039

R_int 0.156

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1765 / 0 / 110

Δρ_max, Δρ_min 0.88, -0.91 e·Å⁻³

Experimental Protocols
The following sections provide a detailed methodology for the synthesis, crystallization, and

crystal structure determination of 8-Bromo-2-methylquinoline.

A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) was heated to

reflux. A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) was then

slowly added with stirring over 1 hour. The reaction mixture was stirred at 373 K for an

additional 2.5 hours. Subsequently, an equimolar amount of anhydrous ZnCl₂ was added with

vigorous stirring for 0.5 hours. After the reaction was complete, the solution was cooled in an

ice bath, and the crude brown solid was filtered and washed with 2-propanol. The solid was

then dissolved in water and neutralized with concentrated NH₃·H₂O solution to a pH of 8. After

cooling, the product was filtered and air-dried, yielding a grey solid.

Single crystals of 8-Bromo-2-methylquinoline suitable for X-ray diffraction were obtained by the

slow evaporation of an ethanol solution of the purified compound at room temperature.

A suitable single crystal was mounted on a Bruker SMART APEX CCD diffractometer. The

crystallographic data were collected using Mo Kα radiation. The collected data were processed

using the SAINT-Plus software. The structure was solved by direct methods using SHELXS97

and refined by full-matrix least-squares on F² using SHELXL97. An absorption correction was
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applied using SADABS. Hydrogen atoms were positioned geometrically and refined using a

riding model.

Visualizations
The following diagram illustrates the general workflow for the determination of a small molecule

crystal structure, from synthesis to final data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b185793#crystal-structure-of-8-bromo-4-
methylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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